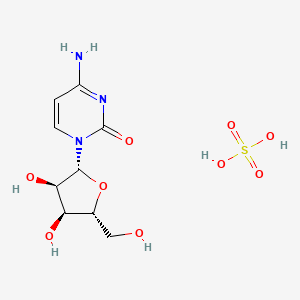

Cytidine sulfate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

32747-18-5 |

|---|---|

Molecular Formula |

C9H13N3O8S |

Molecular Weight |

323.28 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen sulfate |

InChI |

InChI=1S/C9H13N3O8S/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H,16,17,18)/t4-,6-,7-,8-/m1/s1 |

InChI Key |

GSRRMZKNGWBOAT-XVFCMESISA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.OS(=O)(=O)O |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COS(=O)(=O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COS(=O)(=O)O)O)O |

Other CAS No. |

32747-18-5 |

sequence |

C |

Origin of Product |

United States |

Metabolic Pathways Associated with Cytidine and Sulfate

Inorganic Sulfate (B86663) Metabolism

Inorganic sulfate is a crucial nutrient for all living organisms, serving as the primary sulfur source for the biosynthesis of essential sulfur-containing compounds. encyclopedia.pubresearchgate.net The metabolism of inorganic sulfate can be broadly categorized into two main pathways: assimilatory and dissimilatory sulfate reduction.

Assimilatory sulfate reduction is a process utilized by a wide range of organisms, including bacteria, archaea, fungi, and plants, to convert inorganic sulfate into sulfide (B99878). researchgate.netnih.govmdpi.com This sulfide is then incorporated into carbon skeletons to synthesize vital sulfur-containing amino acids like cysteine and methionine. encyclopedia.pubnih.gov The ASR pathway is a fundamental anabolic process. researchgate.net

The initial step in ASR involves the activation of sulfate. This is an energetically unfavorable reaction that is facilitated by the enzyme ATP sulfurylase, which combines sulfate with adenosine (B11128) triphosphate (ATP) to form adenosine 5'-phosphosulfate (APS) and pyrophosphate. mdpi.comfrontiersin.org In most organisms that perform ASR, APS is then phosphorylated by APS kinase (APSK) to yield 3'-phosphoadenosine 5'-phosphosulfate (PAPS). mdpi.com Subsequently, PAPS is reduced by PAPS reductase to sulfite (B76179). Finally, sulfite reductase catalyzes the six-electron reduction of sulfite to sulfide. frontiersin.org This sulfide can then be incorporated into O-acetylserine to form cysteine, a key building block for other sulfur-containing molecules. asm.org

Dissimilatory sulfate reduction is a form of anaerobic respiration predominantly carried out by a specialized group of microorganisms known as sulfate-reducing bacteria (SRB) and some archaea. wikipedia.orgwikipedia.org In this pathway, sulfate serves as the terminal electron acceptor for the oxidation of organic compounds or hydrogen gas, leading to the production of hydrogen sulfide (H₂S) which is then excreted. nih.govwikipedia.org This process is a cornerstone of the global sulfur cycle, particularly in anoxic environments like marine sediments. wikipedia.orgoup.com

The DSR pathway begins similarly to ASR with the activation of sulfate to APS by the enzyme ATP sulfurylase (also referred to as sulfate adenylyltransferase or Sat). wikipedia.orgoup.com However, unlike ASR, the next step involves the direct reduction of APS to sulfite by the enzyme adenylyl-sulfate reductase (Apr), a reaction that requires the input of two electrons. wikipedia.org The final step is the six-electron reduction of sulfite to sulfide, catalyzed by the dissimilatory sulfite reductase (Dsr) enzyme complex. wikipedia.orgoup.comoup.com The key enzymes Sat, Apr, and Dsr are characteristic of all known organisms performing dissimilatory sulfate reduction. wikipedia.org

Table 1: Key Enzymes in Assimilatory and Dissimilatory Sulfate Reduction

| Pathway | Enzyme | Abbreviation | Function |

|---|---|---|---|

| Shared | ATP sulfurylase / Sulfate adenylyltransferase | ATPS / Sat | Activates sulfate to form APS. mdpi.comoup.com |

| Assimilatory Sulfate Reduction (ASR) | APS kinase | APSK | Phosphorylates APS to form PAPS. mdpi.com |

| PAPS reductase | Reduces PAPS to sulfite. mdpi.com | ||

| Assimilatory sulfite reductase | ASiR | Reduces sulfite to sulfide for amino acid synthesis. mdpi.com | |

| Dissimilatory Sulfate Reduction (DSR) | Adenylyl-sulfate reductase | Apr | Reduces APS to sulfite. wikipedia.orgoup.com |

| Dissimilatory sulfite reductase | Dsr | Reduces sulfite to hydrogen sulfide. wikipedia.orgoup.com |

The activation of sulfate is a prerequisite for its metabolism. This activation is achieved through the enzymatic synthesis of two key molecules: Adenosine 5'-phosphosulfate (APS) and 3'-phosphoadenosine 5'-phosphosulfate (PAPS). wikipedia.org

The formation of APS is the initial activation step, catalyzed by ATP sulfurylase, which reacts ATP and inorganic sulfate. wikipedia.orgsigmaaldrich.com APS can then follow two main metabolic routes. In dissimilatory sulfate reduction, APS is directly reduced to sulfite. wikipedia.org In assimilatory pathways, APS is typically further phosphorylated to PAPS by the enzyme APS kinase, using another molecule of ATP. wikipedia.orgsigmaaldrich.com

PAPS is considered the universal or most common coenzyme for sulfotransferase reactions, acting as the "active sulfate" donor for the sulfation of a wide array of biomolecules, including phenols, steroids, amines, lipids, and glycosides. wikipedia.orgsigmaaldrich.com In plants, for instance, two distinct pathways for sulfate metabolism diverge at APS. It can either be reduced to sulfide for incorporation into cysteine or phosphorylated by APS kinase to PAPS, which is then used in sulfation reactions to produce compounds like glucosinolates. researchgate.net

The synthesis of PAPS in metazoans is carried out by bifunctional PAPS synthases, which contain both ATP sulfurylase and APS kinase domains on a single polypeptide chain. nih.gov The intermediate molecule, APS, also plays a regulatory role, acting as a product inhibitor for the ATP sulfurylase domain and an uncompetitive substrate inhibitor for the APS kinase domain. nih.gov

The sulfide produced from assimilatory sulfate reduction is the primary source of sulfur for the synthesis of the essential amino acids cysteine and methionine.

Cysteine Biosynthesis: In bacteria and plants, cysteine is synthesized from serine. genome.jpkegg.jp The process involves the transfer of hydrogen sulfide to an activated form of serine, typically O-acetylserine. asm.orggenome.jpkegg.jp In animals, which cannot synthesize sulfur-containing amino acids de novo, cysteine is produced from the breakdown of methionine via the transsulfuration pathway, where homocysteine, a methionine derivative, serves as the sulfur donor. genome.jpkegg.jp

Methionine Biosynthesis: Plants and microorganisms synthesize methionine de novo, starting from aspartic acid. genome.jpkegg.jpwikipedia.org The sulfur atom is typically derived from cysteine through a series of reactions known as the transsulfuration pathway, which involves the intermediate cystathionine (B15957). pnas.org In higher plants, the pathway from O-phosphohomoserine involves the sequential action of cystathionine γ-synthase, cystathionine β-lyase, and methionine synthase. pnas.org Methionine is an essential amino acid for animals and must be obtained from their diet. pnas.org

Methionine is also the precursor for S-adenosylmethionine (SAM), a critical molecule that functions as a universal methyl group donor in numerous biological methylation reactions, including DNA methylation. genome.jpkegg.jp

The uptake and assimilation of sulfate are tightly regulated processes to meet the cell's demand for sulfur while avoiding the accumulation of potentially toxic intermediates.

In plants, the regulation of sulfate transport and assimilation is complex and involves a sophisticated sensing mechanism for the extracellular sulfur status. frontiersin.org Key components of this regulatory network include transcription factors, microRNAs (such as miR395), and hormones like auxin. frontiersin.orgfrontiersin.org The high-affinity sulfate transporter SULTR1;2 in Arabidopsis has been identified as not only a transporter but also a sensor of external sulfate levels. frontiersin.org O-acetylserine (thiol) lyase (OASTL), an enzyme in the cysteine synthase complex, is also implicated in sensing the cellular sulfur status. frontiersin.org

In bacteria, the cellular levels of reactive sulfur species (RSS), including hydrogen sulfide, are closely monitored and controlled. nih.gov This is achieved through RSS-sensing transcriptional regulators that can directly sense RSS and modulate the expression of genes involved in H₂S oxidation to maintain homeostasis. nih.gov This regulation is crucial as H₂S and other RSS can protect bacteria against oxidative stress. nih.govresearchgate.net The regulation of the yrrT operon in Bacillus subtilis, which is involved in the conversion of methionine to cysteine, is controlled by the global repressor of cysteine metabolism, CymR, and is influenced by the availability of sulfate and cysteine. asm.org Furthermore, iron-sulfur (Fe-S) clusters are essential cofactors in many proteins and their biogenesis is intricately linked to the regulation of iron homeostasis. nih.gov

Cytidine (B196190) and Nucleotide Metabolism

Cytidine is a nucleoside composed of the pyrimidine (B1678525) base cytosine attached to a ribose sugar. wikipedia.org It is a fundamental component of ribonucleic acid (RNA). wikipedia.org The metabolism of cytidine is intertwined with the broader pathways of pyrimidine nucleotide synthesis and catabolism.

The synthesis of pyrimidine nucleotides, including those containing cytosine, begins with the formation of uridine (B1682114) monophosphate (UMP). wikipedia.org UMP is then phosphorylated to uridine triphosphate (UTP). wikipedia.org CTP synthetase catalyzes the conversion of UTP to cytidine triphosphate (CTP), using glutamine as the amine donor. wikipedia.org CTP is the only nucleotide synthesized de novo directly as a triphosphate. libretexts.org

Dietary cytidine is absorbed and, in humans, is largely converted to uridine, which is then metabolized. wikipedia.org However, studies in plants have shown that cytidine can also be metabolized by direct conversion to cytidine triphosphate, bypassing the need for uridine nucleotides as intermediates. nih.gov This suggests multiple pathways for cytidine utilization.

The catabolism of cytidine nucleotides typically proceeds through the deamination of cytosine to form uridine. libretexts.org The resulting uracil (B121893) can then be further degraded. libretexts.org The breakdown of pyrimidines like cytosine ultimately leads to the formation of β-alanine, ammonia (B1221849), and carbon dioxide. wikipedia.org

The interconversion between cytidine and uridine nucleotides is crucial for maintaining cellular pools of these essential molecules. For example, cytidine deaminase converts cytidine to uridine, providing a balance to the CTP synthetase reaction. libretexts.org Deoxycytidine nucleotides, the building blocks of DNA, are primarily synthesized from the reduction of ribonucleoside diphosphates, such as cytidine 5'-diphosphate (CDP), by the enzyme ribonucleotide reductase. libretexts.orgnih.gov

Table 2: Key Enzymes in Cytidine and Nucleotide Metabolism

| Enzyme | Function |

|---|---|

| CTP synthetase | Converts UTP to CTP. wikipedia.org |

| Cytidine deaminase | Converts cytidine to uridine. libretexts.org |

| Ribonucleotide reductase | Reduces ribonucleoside diphosphates (like CDP) to deoxyribonucleoside diphosphates. libretexts.orgnih.gov |

| UMP/CMP kinase | Phosphorylates UMP and CMP. libretexts.org |

| Uridine/cytidine kinase | Phosphorylates uridine and cytidine. libretexts.org |

De Novo Biosynthesis of Cytidine Triphosphate (CTP)

The de novo biosynthesis of cytidine triphosphate (CTP) is a fundamental cellular process that constructs this essential nucleotide from simpler precursor molecules. ontosight.ai This pathway is critical for numerous biological functions, including the synthesis of RNA and DNA. ontosight.aipatsnap.com

The process commences with the synthesis of carbamoyl (B1232498) phosphate (B84403) from bicarbonate, ammonia, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II. ontosight.ai Carbamoyl phosphate then combines with aspartate to form carbamoyl aspartate, which undergoes a series of reactions to produce orotic acid. ontosight.ai Orotic acid is subsequently converted to orotidine (B106555) 5'-monophosphate (OMP). ontosight.ai OMP is then decarboxylated to yield uridine 5'-monophosphate (UMP). ontosight.ai UMP is phosphorylated to uridine 5'-diphosphate (UDP) and then to uridine 5'-triphosphate (UTP). ontosight.aiontosight.ai The final and rate-limiting step is the conversion of UTP to CTP, catalyzed by the enzyme CTP synthase. hmdb.cafrontiersin.org This intricate series of reactions is tightly regulated to ensure a sufficient supply of CTP for the cell's needs. ontosight.ai

Key Enzymes in De Novo CTP Biosynthesis:

| Enzyme | Function |

| Carbamoyl phosphate synthetase II | Catalyzes the synthesis of carbamoyl phosphate. ontosight.aiontosight.ai |

| Aspartate transcarbamoylase | Combines carbamoyl phosphate and aspartate. |

| Dihydroorotase | Cyclizes carbamoyl aspartate to dihydroorotate (B8406146). |

| Dihydroorotate dehydrogenase | Oxidizes dihydroorotate to orotic acid. |

| Orotate phosphoribosyltransferase | Converts orotic acid to orotidine 5'-monophosphate (OMP). ontosight.ai |

| Orotidine 5'-phosphate decarboxylase | Decarboxylates OMP to uridine 5'-monophosphate (UMP). ontosight.ai |

| UMP/CMP kinase | Phosphorylates UMP to UDP. |

| Nucleoside diphosphate (B83284) kinase | Phosphorylates UDP to UTP. ontosight.ai |

| CTP synthase | Catalyzes the final step, the conversion of UTP to CTP. ontosight.aihmdb.ca |

Interconversion of Cytidine Nucleotides (CMP, CDP, CTP)

Cells maintain a dynamic balance of cytidine nucleotides through a series of interconversion reactions. This pyrimidine ribonucleotides interconversion pathway is vital for managing the pools of cytidine monophosphate (CMP), cytidine diphosphate (CDP), and cytidine triphosphate (CTP) required for various cellular activities. ontosight.ai

The interconversion pathway involves the phosphorylation and dephosphorylation of these nucleotides. For instance, CTP can be converted to CDP by the action of cytidine triphosphate phosphatase. ontosight.ai Conversely, CMP and CDP can be phosphorylated to ultimately form CTP. acs.org This continuous interconversion ensures that the appropriate nucleotide is available for specific metabolic demands, such as RNA synthesis or phospholipid biosynthesis. ontosight.ai The regulation of these interconversions is crucial for maintaining cellular homeostasis. ontosight.ai

Cytidine's Involvement in RNA Synthesis and Processing

Cytidine, in its triphosphate form (CTP), is a fundamental building block for the synthesis of ribonucleic acid (RNA). baseclick.euontosight.ai During transcription, the enzyme RNA polymerase moves along a DNA template and incorporates ribonucleoside triphosphates, including CTP, into a growing RNA strand. patsnap.combaseclick.eu CTP provides the cytidine nucleotide that pairs with guanosine (B1672433) on the DNA template. ontosight.ai

Beyond its role as a substrate for RNA synthesis, cytidine modifications within mRNA molecules, such as N4-acetylcytidine (ac4C), can influence post-transcriptional events. nih.govoup.com These modifications can impact mRNA stability, processing, and translation efficiency, adding another layer of regulation to gene expression. nih.govoup.com For instance, the presence of ac4C in mRNA has been shown to enhance translation. nih.gov

Phospholipid Biosynthesis via Cytidine Diphosphate Intermediates

Cytidine nucleotides, specifically CTP, play a central role in the biosynthesis of phospholipids (B1166683), which are essential components of cellular membranes. patsnap.com CTP is utilized to activate phosphatidic acid, forming a high-energy intermediate known as cytidine diphosphate-diacylglycerol (CDP-DAG). patsnap.comresearchgate.net This reaction is catalyzed by the enzyme CTP:phosphatidate cytidylyltransferase. patsnap.com

CDP-DAG is a critical branch point in phospholipid metabolism. researchgate.nethmdb.ca It serves as a precursor for the synthesis of several key phospholipids. researchgate.net For example, CDP-DAG can react with various molecules to produce phosphatidylglycerol, phosphatidylinositol, and cardiolipin. taylorandfrancis.com In another pathway, CTP is involved in the formation of CDP-choline and CDP-ethanolamine, which are then used to synthesize phosphatidylcholine and phosphatidylethanolamine, respectively. hmdb.cataylorandfrancis.com The synthesis of these phospholipids is crucial for maintaining the structural integrity and function of cellular membranes. patsnap.com

Interrelationships between Cytidine and Sulfate Metabolism (Broader Context)

Sulfated Metabolites and Their Biological Significance (e.g., Cytosine Sulfate, Chondroitin (B13769445) Sulfate)

Sulfation, the addition of a sulfate group to a molecule, is a significant metabolic modification that can profoundly alter the biological properties of various compounds. pnas.org This process can influence cell-cell communication and is relevant to bacterial pathogenesis. pnas.org

One example of a sulfated metabolite is cytosine sulfate . It is classified as an arylsulfate, containing a sulfate group attached to an aryl group via an ether linkage. hmdb.ca While the specific biological roles of cytosine sulfate are still under investigation, its existence points to the potential for sulfation of cytosine-containing molecules. hmdb.cagoogle.com

A well-characterized group of sulfated metabolites are the chondroitin sulfates . These are large, sulfated glycosaminoglycans (GAGs) composed of repeating disaccharide units. wikipedia.orgreactome.org Chondroitin sulfate is a major structural component of cartilage, providing resistance to compression. wikipedia.org It is typically found attached to proteins, forming proteoglycans. wikipedia.orgnih.gov The catabolism of chondroitin sulfate occurs primarily in lysosomes and is essential for regulating the activity of these proteoglycans. nih.gov

Potential Linkages in Xenobiotic Metabolism (e.g., Phase II Modifications involving Sulfate)

Xenobiotic metabolism refers to the processes by which organisms modify and eliminate foreign compounds. mhmedical.comnih.gov This metabolism typically occurs in two phases. Phase I reactions introduce or expose functional groups on the xenobiotic molecule. mhmedical.commdpi.com Phase II reactions then conjugate these modified compounds with endogenous molecules, increasing their water solubility and facilitating their excretion. mhmedical.commdpi.comdrughunter.com

Sulfation is a major Phase II conjugation reaction catalyzed by a family of enzymes called sulfotransferases (SULTs). drughunter.comuef.fimdpi.com These enzymes transfer a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the xenobiotic. uef.fi This process generally leads to the detoxification of the foreign compound. uef.fi While a direct metabolic link between cytidine and Phase II sulfation of xenobiotics is not extensively documented, the cellular machinery for sulfation is robust and acts on a wide array of substrates. uef.fimdpi.com Given that both cytidine and sulfate are integral to fundamental metabolic pathways, their indirect interplay within the broader metabolic network is a possibility. The study of how dietary compounds are metabolized, including sulfation, is an active area of research for understanding their health effects. acs.org

Enzymatic Transformations and Biocatalysis Involving Cytidine and Sulfate Moieties

Enzymes of Sulfate (B86663) Activation and Transfer

The assimilation of inorganic sulfate into biological molecules is a fundamental process that relies on a series of enzymatic activations and transfers. The key player in this pathway is 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfuryl group donor.

The journey of sulfate activation begins with ATP sulfurylase (ATPS), an enzyme that catalyzes the reaction between ATP and inorganic sulfate to produce adenosine-5'-phosphosulfate (B1198388) (APS) and pyrophosphate. wikipedia.org This reaction is the primary step in intracellular sulfate activation. embopress.org The structure of ATPS from various organisms, including yeast, has been elucidated, revealing key insights into its catalytic mechanism. embopress.org

Following the formation of APS, APS kinase (APK) catalyzes the phosphorylation of APS at the 3'-hydroxyl group, utilizing another molecule of ATP to yield PAPS and ADP. genome.jp In some organisms, including mammals, ATPS and APS kinase are fused into a single bifunctional enzyme known as PAPS synthetase. nih.gov The activity of APS kinase can be subject to substrate inhibition by APS. nih.gov

Table 1: Key Enzymes in the Initial Steps of Sulfate Activation

| Enzyme | EC Number | Substrates | Products | Function |

| ATP Sulfurylase (ATPS) | 2.7.7.4 | ATP, Sulfate | Adenosine-5'-phosphosulfate (APS), Pyrophosphate | Catalyzes the first step of sulfate activation. |

| APS Kinase (APK) | 2.7.1.25 | APS, ATP | 3'-phosphoadenosine-5'-phosphosulfate (PAPS), ADP | Phosphorylates APS to form the universal sulfate donor, PAPS. |

In the reductive pathway of sulfate assimilation, which is crucial for the synthesis of sulfur-containing amino acids like cysteine, APS is the substrate for APS reductase. This enzyme catalyzes the reduction of APS to sulfite (B76179) and adenosine (B11128) monophosphate (AMP). genome.jp In plants, APS reductase is considered a key regulatory point in sulfate assimilation. The electrons for this reduction are often provided by glutathione.

Sulfite, a potentially toxic intermediate, is then rapidly reduced to sulfide (B99878) by the enzyme sulfite reductase. This sulfide can then be incorporated into organic molecules.

Sulfotransferases (SULTs) are a diverse family of enzymes that catalyze the transfer of a sulfonyl group from PAPS to a wide array of acceptor molecules, including hormones, neurotransmitters, and xenobiotics. nih.govmdpi.com This sulfonation reaction generally increases the water solubility of the substrates, facilitating their excretion.

The substrate specificity of sulfotransferases can be quite broad. For instance, human cytosolic sulfotransferase SULT1A1 is known to act on a wide variety of small phenolic compounds. mdpi.com The molecular basis for this broad specificity has been a subject of extensive research, with studies suggesting that the flexibility of the active site plays a crucial role. mdpi.com

Enzymes of Cytidine (B196190) Nucleotide Synthesis and Modification

Cytidine nucleotides are essential for a multitude of cellular processes, including the synthesis of DNA, RNA, and phospholipids (B1166683).

Cytidine triphosphate (CTP) is synthesized from uridine (B1682114) triphosphate (UTP) by the enzyme CTP synthetase (CTPS). wikipedia.orgnih.gov This enzyme catalyzes the ATP-dependent amination of UTP, with glutamine typically serving as the nitrogen donor. wikipedia.orgnih.gov The reaction is a critical rate-limiting step in the de novo synthesis of pyrimidine (B1678525) nucleotides. nih.gov

The activity of CTPS is tightly regulated to maintain appropriate intracellular levels of CTP. The enzyme is allosterically inhibited by its product, CTP, which competes with the substrate UTP. nih.govresearchgate.net Conversely, GTP can act as an allosteric activator. wikipedia.org In eukaryotes, CTPS can form filamentous structures known as cytoophidia, which are thought to play a role in regulating its activity. nih.gov

Table 2: Regulation of Cytidine Triphosphate Synthetase (CTPS)

| Regulator | Type of Regulation | Mechanism |

| CTP | Allosteric Inhibition | Product feedback inhibition, competes with UTP. nih.govresearchgate.net |

| GTP | Allosteric Activation | Promotes the glutaminase (B10826351) activity of the enzyme. wikipedia.org |

| ATP and UTP | Substrate Activation | Promote the formation of the active tetrameric form of the enzyme. nih.gov |

Cytidine nucleotides, particularly cytidine diphosphate (B83284) (CDP) derivatives, are key intermediates in the synthesis of phospholipids. wikipedia.org Nucleotidyltransferases are a class of enzymes that transfer a nucleoside monophosphate moiety to a substrate. wikipedia.org In the context of phospholipid synthesis, enzymes such as choline-phosphate cytidylyltransferase catalyze the reaction of CTP and phosphocholine (B91661) to form CDP-choline.

This activated form, CDP-choline, then serves as a donor of the phosphocholine headgroup in the synthesis of phosphatidylcholine, a major component of cellular membranes. A similar pathway exists for the synthesis of phosphatidylethanolamine, involving CDP-ethanolamine. These pathways highlight the crucial role of cytidine-activated intermediates in lipid metabolism.

Enzymes Modifying Cytidine in RNA (e.g., Methyltransferases, Deaminases)

The post-transcriptional modification of cytidine in RNA is a critical layer of gene regulation, influencing the structure, function, and fate of RNA molecules. This process is carried out by a diverse set of enzymes, primarily methyltransferases and deaminases, which introduce chemical alterations to cytidine bases. These modifications are dynamic and can have profound effects on cellular processes.

RNA Cytidine Methyltransferases:

The methylation of cytidine at the C5 position to form 5-methylcytidine (B43896) (m5C) is a widespread modification in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). advancedsciencenews.comresearchgate.net This modification is catalyzed by a family of enzymes known as RNA cytosine methyltransferases (RCMTs). In humans, this family includes the NOL1/NOP2/SUN domain (NSUN) proteins and the DNA methyltransferase homolog DNMT2 (also known as TRDMT1). nih.gov

These enzymes utilize S-adenosylmethionine (SAM) as a methyl group donor. nih.gov The NSUN proteins and DNMT2 have distinct substrate specificities and cellular functions. For instance, NSUN2 is a well-characterized enzyme that has been shown to methylate various tRNAs and other non-coding RNAs. researchgate.net This methylation can enhance the stability of tRNA and influence translation. academindex.com DNMT2 is also primarily known to methylate tRNAs, contributing to their protection against stress-induced cleavage. academindex.com The presence of m5C in mRNA has been linked to processes such as the nuclear-cytoplasmic shuttling of RNA and the regulation of translation. advancedsciencenews.com The roles of different RCMTs are summarized in the table below.

| Enzyme Family | Key Members | Primary RNA Targets | Known Functions of m5C Modification |

| NOL1/NOP2/SUN domain (NSUN) | NSUN1, NSUN2, NSUN3, NSUN4, NSUN5, NSUN6, NSUN7 | tRNA, rRNA, mRNA, other non-coding RNAs | Enhances tRNA stability, influences rRNA processing, modulates mRNA translation and export. researchgate.netnih.govnih.gov |

| DNA Methyltransferase Homolog | DNMT2 (TRDMT1) | tRNA (specifically at cytosine 38 of aspartic acid, glycine, and valine tRNAs) | Protects tRNA from stress-induced cleavage, ensures translational fidelity. researchgate.netnih.govacademindex.com |

RNA Cytidine Deaminases:

Cytidine deaminases are enzymes that catalyze the conversion of cytidine (C) to uridine (U) in an RNA molecule, a process known as C-to-U editing. This modification can alter the coding potential of an mRNA, create or eliminate splice sites, and modify the sequence of non-coding RNAs. The apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like (APOBEC) family is a major group of cytidine deaminases in vertebrates. nih.gov

A classic example of C-to-U editing is the tissue-specific editing of the apolipoprotein B (apoB) mRNA. In the liver, the unedited mRNA produces the full-length ApoB-100 protein. In the intestine, however, a specific cytidine is deaminated to a uridine, creating a premature stop codon (UAA) and resulting in the synthesis of a truncated protein, ApoB-48, which has a distinct function in lipid absorption. This process is mediated by the APOBEC-1 enzyme in conjunction with other protein factors that form an "editosome" complex. nih.gov

Enzymatic Approaches for Synthesizing Cytidine Analogs for RNA Probes

The enzymatic synthesis of RNA containing modified cytidine analogs is a powerful tool for elucidating RNA structure, function, and interactions. This approach relies on the ability of RNA polymerases to accept and incorporate non-natural nucleoside triphosphates into a growing RNA chain. Bacteriophage T7 RNA polymerase is a commonly used enzyme for this purpose due to its high processivity and tolerance for certain modified substrates. nih.govresearchgate.net

The process typically involves designing a DNA template that includes the sequence to be transcribed. The in vitro transcription reaction is then carried out in the presence of the four canonical nucleoside triphosphates (ATP, GTP, CTP, UTP), with one of them being partially or fully replaced by a modified cytidine triphosphate analog. The efficiency of incorporation can depend on the nature and size of the modification on the cytidine base. nih.gov While smaller modifications are generally well-tolerated, bulkier groups may hinder the polymerase's activity. nih.gov In some cases, mutant versions of T7 RNA polymerase or other polymerases, such as TGK polymerase, are employed to enhance the incorporation of specific analogs. researchgate.netnih.govresearchgate.net

RNA probes containing cytidine analogs have a wide range of applications in molecular biology. Fluorescent analogs, such as pyrrolocytidine and its derivatives, can be incorporated to study RNA folding, conformational changes, and interactions with other molecules through changes in their fluorescence properties. researchgate.netresearchgate.net Other analogs are designed with reactive groups, like squaramates, which can be used for cross-linking to study RNA-protein interactions. nih.govresearchgate.net These reactive probes can form covalent bonds with nearby amino acid residues (specifically lysine (B10760008) for squaramates) in interacting proteins, allowing for the identification of binding partners and the mapping of interaction sites. nih.govresearchgate.net

The table below summarizes examples of enzymatically incorporated cytidine analogs and their applications.

| Cytidine Analog | Incorporating Enzyme(s) | Application |

| Squaramate-linked Cytidine | T7 RNA polymerase, TGK polymerase | Cross-linking to lysine residues in proteins to study RNA-protein interactions. nih.govresearchgate.net |

| Pyrrolocytidine | T7 RNA polymerase | Fluorescent probe to monitor RNA secondary structure formation and hybridization. researchgate.netresearchgate.net |

| Tricyclic Cytidine (tC) | Not specified in provided context, but generally incorporated via polymerases. | Fluorescent reporter for studying base stacking and duplex stability. nih.gov |

| 5-Azacytidine | Incorporated into nascent RNA in vivo. | Used in Aza-IP (5-azacytidine-mediated RNA immunoprecipitation) to identify the targets of RNA cytosine methyltransferases. researchgate.netmdpi.com |

This enzymatic approach provides a versatile and efficient means of producing specifically modified RNA molecules that are invaluable for a deeper understanding of RNA biology.

Cellular and Molecular Mechanisms of Action in Vitro Investigations

Mechanisms of Sulfate (B86663) Uptake and Translocation

The entry of sulfate into cells is a critical first step for its metabolic utilization. nih.gov This process is mediated by specific protein families that transport the sulfate ion across the cell membrane. nih.gov In prokaryotes, four main families of sulfate transport systems have been identified: the ABC sulfate transporter complexes (SulT or CysTWA), the SulP family, the CysP/PitA family, and the CysZ family. elifesciences.org

The CysZ family of proteins are inner-membrane proteins found in prokaryotes that function as sulfate permeases. nih.govelifesciences.org In Escherichia coli, CysZ has been identified as a high-affinity, proton-dependent sulfate transporter. uniprot.orgnih.gov This means that the uptake of sulfate is driven by the proton gradient across the cell membrane. nih.govtcdb.org

Studies on E. coli have shown that CysZ is crucial for the assimilation of sulfate for the synthesis of sulfur-containing compounds like cysteine. nih.govtcdb.org The transport activity of CysZ can be inhibited by sulfite (B76179), an intermediate in the cysteine synthesis pathway, suggesting a feedback inhibition mechanism to regulate sulfate uptake. nih.govtcdb.org

The structure of CysZ is unique, with no significant similarity to other known channel or transporter folds. elifesciences.orgosti.gov CysZ proteins from different bacterial species have been shown to assemble into complex structures, such as a trimer of antiparallel dimers, which is thought to be important for their function. elifesciences.orgtcdb.org

Sulfate transporters exhibit a range of affinities and specificities for sulfate and other anions. These properties are determined by the specific protein family and the organism.

| Transporter Family | Key Characteristics | Organism Examples |

| CysZ | High-affinity, proton-dependent sulfate transport; inhibited by sulfite. uniprot.orgnih.gov | Escherichia coli, Corynebacterium glutamicum tcdb.orgfrontiersin.org |

| SulT (ABC-type) | High affinity for sulfate, with the specificity determined by a periplasmic binding protein. frontiersin.org | Salmonella typhimurium, Mycobacterium tuberculosis frontiersin.org |

| SulP | Can function as low or high-affinity transporters and can transport a variety of anions. frontiersin.org | Eukaryotes, Bacteria frontiersin.org |

| CysP | Predicted to operate by sulfate:H+ symport. frontiersin.org | Bacillus subtilis frontiersin.org |

In plants, a diverse family of sulfate transporters (SULTR) is responsible for sulfate uptake and distribution, with different isoforms showing high or low affinity for sulfate and being expressed in specific tissues. nih.govoup.com For example, in Arabidopsis thaliana, SULTR1;1 and SULTR1;2 are high-affinity transporters involved in the primary uptake of sulfate from the soil. mdpi.com

Cytidine's Influence on Cellular Biochemistry

Once inside the cell, cytidine (B196190), as a fundamental nucleoside, plays a critical role in various biochemical pathways, most notably in the synthesis and regulation of RNA. lookchem.com Cytidine triphosphate (CTP), derived from cytidine, is an essential building block for RNA polymerase during transcription. patsnap.com

Cytidine and its derivatives are integral to the regulation of RNA synthesis and stability. The presence of cytidine in specific RNA structures can influence how long an RNA molecule persists in the cell and how it is processed. lookchem.com For instance, the APOBEC family of cytidine deaminases can edit cytidines in RNA, which can affect RNA stability and function. nih.gov

Modifications to cytidine, such as 5-methylcytidine (B43896) (m5C), are widespread in various types of RNA and are known to play a role in stabilizing tRNA secondary structure and regulating mRNA stability and nuclear export. rsc.org The dynamic conversion of m5C to other modified cytidines is thought to be a layer of post-transcriptional gene regulation. rsc.org

Cytidine and its modifications are also crucial for the proper processing and function of ribosomal RNA (rRNA), the core component of ribosomes. The acetylation of cytidine residues in the small subunit (SSU) rRNA, catalyzed by enzymes like NAT10, is essential for the maturation of ribosomes. nih.govebi.ac.uk In fission yeast, the lack of this acetylation leads to aberrant ribosome formation. nih.gov

The cytidine deaminase APOBEC3A has been identified as a factor in ribosome biogenesis, specifically in the processing and maturation of the large subunit rRNAs. nih.govplos.org This highlights a role for cytidine-modifying enzymes in ensuring the correct assembly of the protein synthesis machinery.

In the context of synthetic mRNA therapeutics, modifications to cytidine can significantly impact protein expression. Replacing cytidine with modified versions, such as N4-acetylcytidine (ac4C), can reduce the immunogenicity of synthetic mRNA and alter its interaction with cellular proteins. nih.gov While ac4C does not necessarily increase protein production, it can diminish inflammatory responses. nih.gov

Conversely, introducing cytidine into the poly(A) tail of synthetic mRNAs has been shown to substantially boost the rate and duration of protein production. nih.govresearchgate.net These cytidine-containing tails appear to protect the mRNA from degradation by deadenylase complexes. nih.govresearchgate.net This demonstrates that the strategic placement of cytidine within a synthetic mRNA can be a powerful tool to enhance its therapeutic efficacy. promegaconnections.com

| Cytidine Modification/Placement | Effect on Synthetic mRNA |

| N4-acetylcytidine (ac4C) replacement | Diminishes inflammatory gene expression. nih.gov |

| 5-methylcytidine (m5C) incorporation | Can augment protein expression. oup.com |

| Cytidine in poly(A) tail | Enhances protein production rate and duration. nih.govresearchgate.net |

Epigenetic Roles of Cytosine Methylation in DNA

No studies were found that investigate or describe a role for cytidine sulfate in the process of cytosine methylation in DNA. Research in this area focuses on the direct methylation of cytosine by DNA methyltransferases (DNMTs) and the mechanisms of cytidine analogs that can inhibit this process. nih.govacs.orgviamedica.pl

In Vitro Model Systems for Mechanistic Elucidation

Cell Culture Models for Investigating Metabolic Pathways

There is no published research detailing the use of cell culture models to investigate the metabolic pathways of this compound. While numerous studies utilize cell lines to explore the metabolism of other cytidine analogues, nih.govresearchgate.net none mention or analyze this compound.

In Vitro Enzymatic Assays for Kinetic and Mechanistic Studies

No in vitro enzymatic assays have been reported that use this compound as a substrate or modulator to determine kinetic and mechanistic properties. Studies in this field are focused on enzymes that process cytidine and its phosphorylated derivatives, such as cytidine deaminase and CTP synthase. nih.govnih.gov

Due to the absence of research findings, no data tables or a list of compound names can be generated as per the instructions. Any attempt to create the requested article would be speculative and not based on scientific evidence.

Structural Biology of Proteins Involved in Cytidine and Sulfate Processes

Crystal Structures of Sulfate (B86663) Transport Proteins (e.g., CysZ)

Sulfate (SO₄²⁻) is an essential nutrient for all living organisms, serving as a key component of amino acids, co-factors, and vitamins. researchgate.netelifesciences.org The uptake of sulfate across cellular membranes is a critical first step in its assimilation and is mediated by specialized transport proteins. creative-biostructure.com CysZ, identified as a sulfate permease, is a bacterial inner-membrane protein whose structure has provided unprecedented insights into sulfate transport. researchgate.netelifesciences.org Unlike other known transporters, CysZ belongs to a sequence family with no previously known structural precedent. researchgate.netelifesciences.org

Crystallographic studies of CysZ from multiple bacterial species, including Idiomarina loihiensis (IlCysZ), Pseudomonas fragi (PfCysZ), and Pseudomonas denitrificans (PdCysZ), have revealed a previously unknown protein fold. elifesciences.orgnih.govresearchgate.net This novel architecture is characterized by an alpha-helical integral membrane protein structure. nih.gov The CysZ protomer consists of two long transmembrane helices and two pairs of shorter, hemi-penetrating helices that create a distinctive funnel or tripod-like shape within the membrane. elifesciences.orgnih.gov

A remarkable feature of CysZ is its organization into complex oligomeric states with an inverted transmembrane topology. elifesciences.orgnih.govosti.gov The crystal structure of PdCysZ revealed a hexameric assembly, specifically a trimer of antiparallel dimers. researchgate.netelifesciences.orgresearchgate.net The structures of IlCysZ and PfCysZ recapitulate the dimeric units of this hexameric arrangement. researchgate.netelifesciences.org This unique oligomeric assembly is distinct from any previously characterized membrane transporter or ion channel. elifesciences.org

| CysZ Ortholog | Organism | Oligomeric State in Crystal Structure | Resolution (Å) |

| IlCysZ | Idiomarina loihiensis | Dimer | 2.3 |

| PfCysZ | Pseudomonas fragi | Dimer | - |

| PdCysZ | Pseudomonas denitrificans | Trimer of antiparallel dimers (Hexamer) | - |

Data sourced from structural studies on CysZ orthologs. elifesciences.orgnih.gov

Structural Aspects of Cytidine-Modifying Enzymes

Cytidine (B196190) and its derivatives are subject to various enzymatic modifications that are crucial for processes like RNA editing and nucleotide biosynthesis. The enzymes catalyzing these reactions possess specific structural features that enable precise substrate recognition and catalysis.

In plant organelles, C-to-U RNA editing is a vital post-transcriptional modification performed by a family of proteins known as pentatricopeptide repeat (PPR) proteins. nih.govtandfonline.com Many of these editing factors belong to the PLS class and feature a characteristic C-terminal DYW domain, which is named for a conserved Asp-Tyr-Trp motif. ebi.ac.ukoup.com This DYW domain bears a striking resemblance to cytidine deaminases and is proposed to be the catalytic component of the editing machinery. tandfonline.comoup.com

A key feature of the DYW domain is a highly conserved zinc-binding motif, typically HxExnCxxC, which is characteristic of cytidine deaminases. nih.govebi.ac.ukoup.com Experimental evidence has confirmed that these domains do indeed bind zinc. nih.gov For instance, the DYW domain of the Arabidopsis PPR protein ELI1 was shown to bind two zinc atoms per polypeptide. nih.gov This metal-binding capability is essential for the deaminase function, where the zinc ion is thought to activate a water molecule for the hydrolytic deamination of cytidine to uridine (B1682114). nih.govoup.com The conserved zinc-coordinating residues are critical for the editing function, and mutations within this motif abolish the editing activity. oup.comoup.com

| Domain | Protein Family | Conserved Motif | Function | Metal Cofactor |

| DYW | Pentatricopeptide Repeat (PPR) Proteins | HxExnCxxC | C-to-U RNA Editing | Zinc (Zn²⁺) |

This table summarizes the key features of the DYW domain. nih.govebi.ac.ukoup.com

CTP synthase (CTPS) is a crucial enzyme that catalyzes the final, rate-limiting step in the de novo biosynthesis of cytidine triphosphate (CTP). nih.gov It converts UTP to CTP using the nitrogen from glutamine and energy from ATP, with GTP acting as an allosteric activator. pnas.orgnih.gov Given CTP's essential role in synthesizing DNA, RNA, and phospholipids (B1166683), CTPS activity is tightly regulated. nih.govpnas.org

Structurally, CTPS is composed of two primary domains: an N-terminal ammonia (B1221849) ligase (AL) domain and a C-terminal glutamine amidotransferase (GAT) domain. pnas.orgresearchgate.net These two active sites are connected by an internal "ammonia tunnel," which channels the nascent ammonia produced in the GAT domain to the AL domain for the conversion of UTP to CTP. nih.govpnas.org Cryo-electron microscopy studies have provided near-atomic resolution models of CTPS, revealing the precise binding modes of its nucleotide ligands. pnas.orgnih.gov The binding of ATP and UTP to the AL domain triggers a conformational change that creates the binding site for the allosteric activator GTP in the GAT domain. pnas.org GTP binding, in turn, helps to stabilize the ammonia tunnel and prevent ammonia leakage, thereby coordinating the activities of the two domains. nih.gov The product, CTP, can act as a feedback inhibitor by binding to the UTP or ATP sites. nih.govnih.gov

Interactions of Cytidine-Related Molecules with Interfaces and Macromolecules

The interactions of cytidine and its derivatives are not limited to the active sites of enzymes. These molecules also engage in significant interactions with macromolecules like nucleic acids and at interfaces, such as those of biomolecular condensates. These interactions are governed by physicochemical principles, including hydrogen bonding, electrostatic forces, and solvation effects. nih.gov

Cytosine-rich oligonucleotides can form a stable four-stranded DNA structure known as an i-DNA tetraplex, particularly at low pH. nih.gov The formation of this structure requires the protonation of about half of the cytosine bases, allowing for the formation of C·C+ base pairs that are a repeating unit of the tetraplex. nih.gov This makes the i-DNA tetraplex a highly protonated structure that can act as a proton donor or acceptor, influencing the local environment at interfaces. nih.gov

In the context of biomolecular condensates, which are membraneless organelles formed by macromolecular phase separation, pyrimidine-rich RNA molecules can function as adsorbents. biorxiv.org These molecules tend to accumulate at and wet the interfaces of phases formed by scaffold molecules (like purine-rich RNAs). biorxiv.org This preferential partitioning to the interface is driven by differential heterotypic interactions. biorxiv.org Such molecular organization at the boundaries of cellular compartments can influence their properties and function. Furthermore, structural analyses of protein-nucleic acid complexes, such as the APOBEC3F deaminase with single-stranded DNA, reveal specific binding sites distal to the active center that are crucial for substrate binding and catalytic activity. nih.gov These interactions highlight the diverse ways cytidine-containing molecules engage with their broader macromolecular environment.

Adsorption Behavior of Heterocyclic Compounds at Electrodes

The adsorption behavior of heterocyclic compounds, such as the cytosine base in cytidine, at electrodes is a relevant area of study in electrochemistry. The orientation and interaction of these molecules on an electrode surface are influenced by factors like the electrode potential, the pH of the solution, and the chemical nature of the electrode material. These studies provide insights into the electrochemical properties of these molecules and can be important for the development of biosensors and other electrochemical devices.

Biological Roles and Mechanistic Studies in Animal Models Broader Context of Cytidine and Sulfate

Sulfur Metabolism and Its Impact on Animal Physiology

The gut microbiome harbors a diverse community of microorganisms, including sulfate-reducing bacteria (SRB), which play a significant role in host physiology. mdpi.com SRB, such as those from the Desulfovibrio genus, are a normal part of the gut microbiota in animals and humans. mdpi.comnih.gov They are unique in their ability to use inorganic sulfate (B86663) as an energy source, producing hydrogen sulfide (B99878) (H₂S) as a metabolic byproduct. researchgate.netnih.gov

Studies in gnotobiotic mice have shown that the colonization of SRB can be supported by cross-feeding from other bacteria, like Bacteroides thetaiotaomicron, which release sulfate from dietary sources. pnas.org While H₂S produced by SRB can have protective, symbiotic roles at normal levels, an overgrowth of these bacteria is associated with pathological conditions. researchgate.net In animal models of experimental colitis, increased levels of SRB and subsequent H₂S production have been linked to inflammation and exacerbation of the disease. nih.govnih.gov For instance, colonizing germ-free mice with SRB led to changes in the colon's structure and an increase in immune cell infiltration. nih.gov Furthermore, in mice with chemically induced colitis, the administration of Desulfovibrio indonesiensis worsened disease indicators, including weight loss and alterations to the colonic architecture. nih.gov

Table 1: Effects of Sulfate-Reducing Bacteria (SRB) in Animal Gut Microbiome Models

| Animal Model | SRB Studied | Key Findings | Reference |

|---|---|---|---|

| Germ-free mice | Desulfovibrio indonesiensis, human SRB consortium | Altered colonic architecture, increased immune cell infiltration, upregulated Th17 and Treg cytokine profiles. | nih.gov |

| Mice with TNBS-induced colitis | Desulfovibrio indonesiensis | Exacerbated colonic architectural alterations and increased weight loss. | nih.gov |

| Gnotobiotic mice | Desulfovibrio piger | Colonization supported by sulfate cross-feeding from Bacteroides thetaiotaomicron. | pnas.org |

Sulfur is a fundamental component of the essential amino acids methionine and cysteine, which are critical building blocks for proteins. scielo.brnih.gov Unlike plants, animals cannot reduce sulfate to incorporate it into amino acids; they must obtain these sulfur-containing amino acids from their diet. researchgate.net However, ruminal microorganisms in animals like sheep and cattle can utilize inorganic sulfur to synthesize these essential amino acids, which are then incorporated into microbial protein. scielo.br

The availability of sulfur directly impacts microbial growth in the rumen, which in turn affects the digestion of feed and the synthesis of microbial protein. scielo.br A deficiency in sulfur can lead to reduced utilization of non-protein nitrogen and cellulose, thereby limiting protein synthesis. scielo.br Methionine, in particular, serves as the initiating amino acid in the synthesis of most eukaryotic proteins. nih.gov Cysteine plays a crucial role in protein structure and folding through the formation of disulfide bonds. nih.gov The metabolism of these amino acids is interconnected, with methionine being convertible to cysteine through the transsulfuration pathway. nih.gov

Cytidine's Influence on Animal Cellular Processes

Cytidine (B196190), a nucleoside composed of cytosine and ribose, is a key molecule in various cellular functions. It is integral to the synthesis of nucleic acids and plays a vital role in lipid metabolism and the regulation of protein production.

Cytidine is a crucial precursor in the synthesis of phosphatidylcholine (PC), one of the most abundant phospholipids (B1166683) in mammalian cell membranes. nih.govcornell.edu The synthesis of PC largely occurs via the CDP-choline pathway, where cytidine triphosphate (CTP) reacts with phosphocholine (B91661) to form cytidine 5'-diphosphocholine (CDP-choline). nih.govresearchgate.net This activated intermediate then combines with a diglyceride to form PC. researchgate.net

Studies using PC12 cells, a cell line derived from a rat adrenal gland tumor, have demonstrated that supplementing the culture medium with cytidine increases the incorporation of choline (B1196258) into PC. nih.gov This enhancement of PC synthesis leads to significant elevations in the total amount of membrane phospholipids, including phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine, thereby contributing to the structural integrity of the cell membrane. nih.govresearchgate.net The synthesis of PC is not only vital for the structure of cellular and lipid droplet membranes but also for processes like lipoprotein assembly. cornell.edunih.gov

The flow of genetic information from DNA to protein is a fundamental process that can be modulated at multiple levels, including transcription and translation. solubilityofthings.comwikipedia.org Cytidine and its derivatives are central to this process as components of DNA and RNA. Beyond its structural role, cytidine is involved in regulatory mechanisms such as RNA editing. ucdavis.edu In mammals, a well-known example is the C-to-U (cytidine-to-uridine) editing of Apolipoprotein-B (ApoB) mRNA by the enzyme APOBEC-1, which results in a shorter, functionally distinct protein. nih.gov This process demonstrates how cytidine modification in an mRNA transcript can alter the resulting protein. nih.gov

Furthermore, research on synthetic mRNAs has shown that incorporating cytidine into the poly(A) tail can significantly enhance and prolong protein production both in cell cultures and in animal models. nih.gov These cytidine-containing tails protect the mRNA from degradation by the CCR4-NOT deadenylase complex. Specifically, the catalytic subunits of this complex, CNOT6L and CNOT7, are less efficient at trimming cytidine, which prolongs the intracellular half-life of the mRNA and boosts protein output. nih.gov

Table 2: Impact of Cytidine on mRNA Stability and Protein Production

| System | mRNA Modification | Mechanism | Outcome | Reference |

|---|---|---|---|---|

| In vitro (cell lines) & In vivo (animal models) | Substitution of non-adenine nucleotides with cytidine in the mRNA tail | Shields mRNA from CNOT complex-mediated degradation. | Enhanced protein production rate and duration. | nih.gov |

Metabolomics, the study of small molecule profiles in biological systems, has become a powerful tool for identifying biomarkers and understanding disease mechanisms. nih.gov Studies in various animal models of disease have revealed distinct metabolomic signatures, which often include alterations in nucleoside levels. frontiersin.org

In animal models of neurodegenerative diseases, such as Alzheimer's disease (AD), and metabolic disorders, significant changes in the metabolic profiles of both serum and brain tissue have been observed. nih.gov For example, in mouse models of AD, metabolomic profiling has identified sex-specific signatures and notable differences in glycerophospholipids, sphingolipids, and amino acids between brain and serum. nih.govbiorxiv.org While specific data on cytidine sulfate is scarce, the broader analysis of metabolic pathways in disease models frequently points to disruptions in nucleotide, amino acid, and lipid metabolism. frontiersin.orgaging-us.com In rodent models of sporadic AD, diabetes, and obesity, shared metabolic signatures, including elevated lactate (B86563) levels in both serum and brain, were identified, suggesting common pathological pathways. nih.gov These studies highlight that changes in the pools of metabolites, which would include precursors like cytidine, are characteristic of various disease states.

Research Methodologies and Translational Relevance in Animal Models

The investigation of fundamental biological processes, such as the metabolic pathways involving cytidine and sulfate, heavily relies on the use of animal models. These models are indispensable for dissecting complex physiological and pathophysiological mechanisms in a whole-organism context. Research methodologies have evolved to incorporate sophisticated techniques, including genetic engineering and high-throughput metabolic profiling, to generate data that can be translated to human health and disease. The development of translational models that more accurately mimic human conditions is crucial for bridging the gap between basic scientific discovery and clinical application. nih.govresearchgate.net

Genetic manipulation in animal models, particularly the creation of knockout strains, is a powerful strategy for elucidating the specific functions of genes involved in sulfate assimilation and metabolism. By deleting or inactivating a particular gene, researchers can observe the resulting phenotypic changes, thereby inferring the gene's role in biological pathways.

Cytosolic sulfotransferase (SULT) enzymes are critical for a variety of processes, including the metabolism of xenobiotics and the regulation of hormones. nih.gov Knockout mouse models have been developed for several SULT genes, providing significant insights into their in vivo functions. For instance, deleting specific SULT genes can dramatically alter the adverse effects of certain chemicals, highlighting the enzyme's role in toxification or detoxification. nih.gov Studies using mouse strains with genetic modifications in the Sult1a1 gene have demonstrated substantial changes in the formation of DNA adducts from certain compounds, confirming the enzyme's role in their metabolic activation. nih.gov

While much of the foundational work on the sulfate assimilation pathway was conducted in microorganisms and plants researchgate.netpsu.eduresearchgate.netaging-us.com, the principles are applied to animal models to understand analogous processes. For example, studies in yeast have used genome-wide screening of knockout strains to identify genes, such as MET1, MET3, and MET10, that are crucial for hydrogen sulfide production under specific dietary conditions, linking the sulfate assimilation pathway to cellular signaling. aging-us.com In mouse models, the focus has been on the enzymes that utilize activated sulfate. Knockout models for sulfatases, enzymes that remove sulfate groups, have also been instrumental. The deletion of Sulf1 and Sulf2 in mice, which encode extracellular heparan sulfate 6-O-endosulfatases, results in defects in central nervous system development, demonstrating the critical role of precise sulfate modifications in developmental processes. mdpi.com

The table below summarizes key findings from genetic manipulation studies in animal models relevant to sulfate metabolism.

| Gene/Enzyme | Model Organism | Methodology | Key Findings | Citations |

| Sult1a1 | Mouse | Gene Knockout | 99.2% decrease in hepatic DNA adducts from a genotoxicant (PhIP) in knockout mice, indicating a primary role in its bioactivation. | nih.gov |

| Sult1a1/1A2 | Mouse | Humanized Transgenic | 83-fold increase in hepatic DNA adducts from a procarcinogen (1-hydroxymethylpyrene) compared to wild-type, showing the effect of expressing human SULTs. | nih.gov |

| Sult1e1 | Mouse | Gene Knockout | Reduced fertility was observed in knockout models. | nih.gov |

| Sulf1/Sulf2 | Mouse | Gene Knockout | Defects in central nervous system development, altering the fate of neural progenitor cells. | mdpi.com |

| Upp1 | Mouse | Gene Knockout | Characterized by high levels of uridine (B1682114) in plasma and tissue; models are generally healthy and viable. | jourdainlab.org |

Metabolomics is a high-throughput analytical approach that provides a comprehensive snapshot of the small-molecule metabolites within a biological system. mdpi.comphysiology.org This technology is increasingly applied to animal model research to understand the metabolic responses to genetic modifications, disease states, or environmental stimuli. creative-proteomics.comfrontiersin.org By quantifying the dynamic changes in the metabolome, researchers can identify perturbed pathways and discover potential biomarkers for various conditions. creative-proteomics.commdpi.com

In the context of cytidine and sulfate, metabolomics allows for the direct measurement of these compounds and their derivatives in various biological samples like blood, urine, and tissues. mdpi.comfrontiersin.org For instance, untargeted metabolomics workflows using liquid chromatography-high resolution mass spectrometry (LC-HRMS) have been developed to specifically profile the "sulfatome"—the complete set of sulfated metabolites in a sample. frontiersin.org Such methods have been used to identify numerous sulfated compounds in urine, including indoxyl sulfate and steroid sulfates, and to study their changes in response to physiological perturbations. frontiersin.orgacs.org Similarly, metabolomic analyses have identified cytidine as a potential biomarker in the context of certain diseases, such as pancreatic cancer. rsc.org

Animal models are essential for these investigations, as they allow for controlled studies of disease progression and treatment response. creative-proteomics.commdpi.com Metabolomic studies in animal models of depression, for example, have identified consistent alterations in amino acid and neurotransmitter levels in the brain and blood. nih.gov In asthma research, metabolic profiling of samples from animal models reveals changes in lipid, amino acid, and purine (B94841) metabolism that often mirror the changes seen in human patients. mdpi.com These studies provide insights into disease mechanisms and can help identify new therapeutic targets. creative-proteomics.commdpi.com

The following table presents examples of metabolomics applications in animal studies for investigating physiological changes.

| Area of Study | Animal Model | Sample Type | Key Metabolic Findings | Citations |

| Disease Pathogenesis | Animal models of depression | Brain, Blood, Urine | Decreased neurotransmitters and increased kynurenine (B1673888) in the brain; decreased amino acids and increased corticosterone (B1669441) in the blood. | nih.gov |

| Disease Pathogenesis | Mouse model of asthma | Bronchoalveolar lavage fluid (BALF), Plasma | Alterations in lipid metabolism, amino acid metabolism (e.g., taurine, asparagine), and energy pathways. | mdpi.com |

| Toxicology | Horse | Urine | Identification of multiple sulfated steroid metabolites following testosterone (B1683101) administration. | frontiersin.org |

| Psychiatric Disorders | Various rodent models | Brain | Changes in the glutamate-γ-aminobutyric acid-glutamine cycle in depression models; alterations in amino acid and energy metabolism in anxiety models. | mdpi.com |

| Liver Disease | Patients with Liver Cirrhosis | Urine | Detected 910 modified metabolite features, including sulfated and glucuronidated compounds, showing clear differences from healthy controls. | acs.org |

Translational animal models are designed to bridge the gap between basic research and human clinical applications by closely mimicking human diseases or physiological processes. researchgate.net The development of these models, including genetically engineered and "humanized" animals, is critical for evaluating the potential of new therapeutic strategies and understanding cellular mechanisms relevant to human health. nih.govcancer.gov

For studying the metabolism of compounds like cytidine and sulfate, humanized mouse models are particularly valuable. These models express human genes, such as those for specific drug-metabolizing enzymes, in place of or in addition to the mouse counterparts. nih.gov For example, transgenic mice expressing human SULT1A1/2 have been created to provide a more accurate model for studying the metabolism and toxicity of chemicals that are activated by these specific human enzymes. nih.gov

Animal models are also essential for cellular studies involving cytidine and its analogs, many of which are used in chemotherapy. Studies using Upp1-knockout mice, which have elevated uridine levels, help elucidate the systemic effects of altered nucleoside metabolism. jourdainlab.org Furthermore, disease induction models provide powerful platforms for mechanistic studies. A widely used model for inflammatory bowel disease and colitis-associated cancer involves the administration of dextran (B179266) sulfate sodium (DSS) to rodents. nih.gov This model is directly relevant to sulfate's role in inducing a cellular response (inflammation). Interestingly, studies using this model have investigated the role of activation-induced cytidine deaminase (AID), an enzyme that mutates DNA, in the development of colitis-associated tumors, directly linking sulfate-induced pathology to cellular processes involving cytidine metabolism. nih.gov Such models are invaluable for dissecting the complex interplay between inflammatory signals and cellular transformation.

The table below details examples of translational animal models and their applications in cellular research.

| Model Type | Specific Model | Area of Application | Translational Relevance | Citations |

| Humanized Transgenic | Mice expressing human SULT1A1/2 | Toxicology, Carcinogenesis | Predicts human-specific metabolic activation of procarcinogens; valuable for assessing chemical risk. | nih.govnih.gov |

| Humanized Transgenic | Mice expressing human CYP1A1/1A2 | Drug Metabolism | Delineates the role of specific human enzymes in drug clearance and assesses risks of xenobiotics. | nih.gov |

| Disease Induction | Azoxymethane (AOM)/Dextran Sulfate Sodium (DSS) model | Colitis-Associated Cancer | IL-21 was shown to enhance tumor development and increase activation-induced cytidine deaminase (AID) expression in intestinal epithelial cells. | nih.gov |

| Gene Knockout | Upp1-knockout mouse | Nucleoside Metabolism | Studies the systemic effects of ablating a key enzyme in pyrimidine (B1678525) salvage, leading to high uridine/cytidine levels. | jourdainlab.org |

| Genetically Engineered | Trp53 null mammary carcinoma transplants in mice | Cancer Therapy | Provides a platform to study how DNA damage response deficits and the tumor immune environment affect response to therapies. | cancer.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.